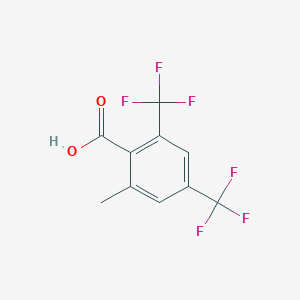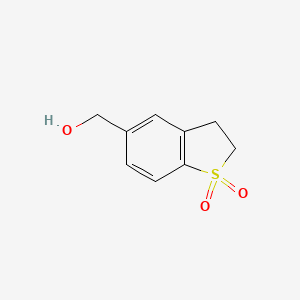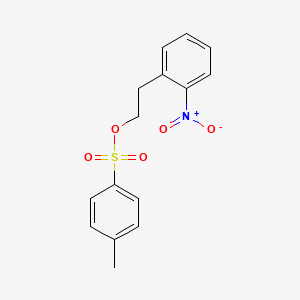
2-(2-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonic acid esters. It is characterized by the presence of a toluene-4-sulfonic acid moiety attached to a 2-(2-nitrophenyl)ethyl group. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid, 2-(2-nitrophenyl)ethyl ester typically involves the esterification of toluene-4-sulfonic acid with 2-(2-nitrophenyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate (K2CO3) in a solvent like N,N-dimethylformamide (DMF). The reaction conditions are optimized using a three-factor, three-level Box–Behnken design to achieve high yields and purity .
Industrial Production Methods
On an industrial scale, the production of toluene-4-sulfonic acid, 2-(2-nitrophenyl)ethyl ester follows similar synthetic routes but with larger reaction vessels and more stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.
Substitution: The sulfonic acid ester can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major products are the corresponding alcohol and sulfonic acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
2-(2-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: The compound is used in labeling and detection of biomolecules due to its fluorescent properties.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of toluene-4-sulfonic acid, 2-(2-nitrophenyl)ethyl ester involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate ester group is electron-withdrawing, making the adjacent carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Toluene-4-sulfonic acid, 2-(2-thiophen-2-yl)ethyl ester
- Toluene-4-sulfonic acid, 2-(2-methyl-5-nitro-imidazol-1-yl)ethyl ester
Uniqueness
2-(2-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a nitrophenyl group and a sulfonic acid ester. This combination imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
69628-96-2 |
|---|---|
Formule moléculaire |
C15H15NO5S |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
2-(2-nitrophenyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H15NO5S/c1-12-6-8-14(9-7-12)22(19,20)21-11-10-13-4-2-3-5-15(13)16(17)18/h2-9H,10-11H2,1H3 |
Clé InChI |
FBLDLJMRGSZGCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
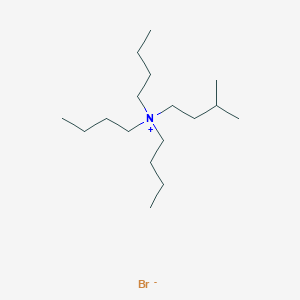
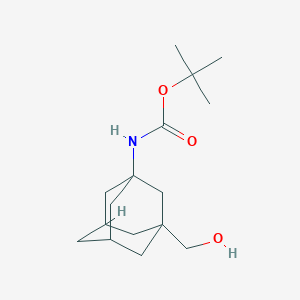
![2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]acetamide](/img/structure/B8507587.png)
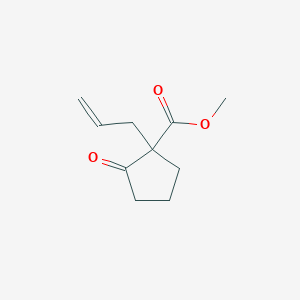
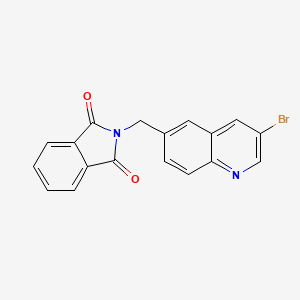
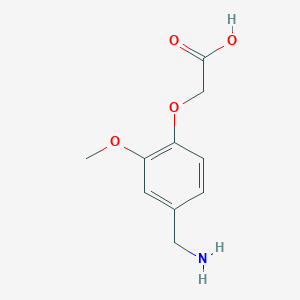
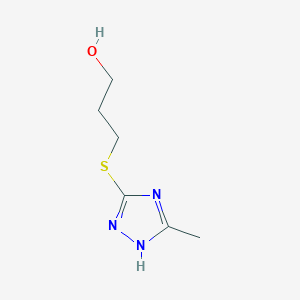
![Imidazo[1,2-a]pyridine,7-[4-(methylsulfonyl)phenyl]-](/img/structure/B8507627.png)
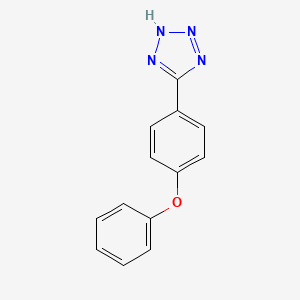
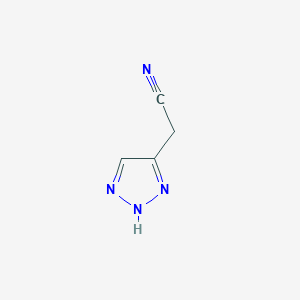
![[1-(4-Nitro-phenyl)-cyclobutyl]-methanol](/img/structure/B8507640.png)
![tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8507647.png)
